CID 6337003

Description

CID 6337003 is a unique compound registered in the PubChem database, a globally recognized repository for chemical information. For instance, bioactive compounds in PubChem are often characterized by their molecular descriptors (e.g., H-bond donors/acceptors, logP, solubility) and biological activities, as seen in studies analyzing similar compounds . However, due to the absence of direct evidence for CID 6337003, this article will focus on methodologies and frameworks for comparing compounds using analogous PubChem entries and research practices.

Propriétés

InChI |

InChI=1S/4Al.Ba | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMLKYRHFLUEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

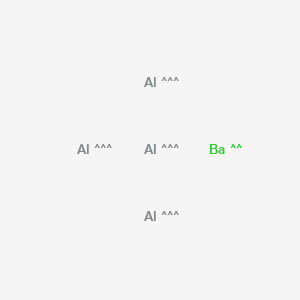

Canonical SMILES |

[Al].[Al].[Al].[Al].[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al4Ba | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065292 | |

| Record name | Aluminum, compd. with barium (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12253-23-5 | |

| Record name | Aluminum, compd. with barium (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of aluminum, compd. with barium (4:1) typically involves the direct combination of high-purity aluminum and barium. The metals are melted together under an inert atmosphere to prevent oxidation. The reaction is carried out at high temperatures, often exceeding 800°C, to ensure complete alloying .

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques such as arc melting or induction melting. These methods allow for precise control over the temperature and atmosphere, ensuring high purity and uniformity of the final product. The molten alloy is then cast into molds and allowed to cool slowly to form the desired intermetallic compound .

Analyse Des Réactions Chimiques

Types of Reactions

CID 6337003 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is particularly reactive with halogens, forming aluminum halides and barium halides .

Common Reagents and Conditions

Oxidation: Reacts with oxygen to form aluminum oxide and barium oxide.

Reduction: Can be reduced by strong reducing agents such as lithium aluminum hydride.

Substitution: Reacts with halogens like chlorine and bromine to form aluminum chloride and barium chloride

Major Products Formed

Oxidation: Aluminum oxide (Al₂O₃) and barium oxide (BaO).

Reduction: Aluminum and barium metals.

Substitution: Aluminum halides (e.g., AlCl₃) and barium halides (e.g., BaCl₂)

Applications De Recherche Scientifique

CID 6337003 has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other aluminum and barium compounds.

Materials Science: Investigated for its potential use in high-strength, lightweight materials.

Electronics: Explored for its electrical conductivity properties in composite materials

Catalysis: Acts as a catalyst in certain chemical reactions due to its unique surface properties

Mécanisme D'action

The mechanism of action of aluminum, compd. with barium (4:1) involves its ability to interact with various molecular targets. In catalysis, the compound provides active sites for the adsorption and transformation of reactants. In materials science, its unique crystal structure contributes to its mechanical properties, such as high strength and lightweight .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

A systematic comparison of chemical compounds involves evaluating structural, physicochemical, and functional properties. Below is a generalized framework derived from the provided evidence, applicable to CID 6337003 and its analogs.

Structural Similarity

Structural analogs are identified using PubChem’s similarity search tools, which compare molecular fingerprints or SMILES strings. For example:

- Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share a core scaffold but differ in substituents like methyl groups or hydroxylations, affecting their bioactivity .

- Nrf2 inhibitors (e.g., ChEMBL 1724922 and ChEMBL 1711746) exhibit structural variations in aromatic rings and side chains, leading to differences in binding affinity and selectivity .

Pharmacological and Physicochemical Properties

Key parameters for comparison include:

For instance, higher solubility and moderate logP values correlate with better absorption, as seen in bioactive compounds used in chemotherapy-induced diarrhea (CID) management .

Experimental Validation

Techniques such as LC-ESI-MS and docking studies (Table 5 in ) are used to validate compound interactions. For example:

- Collision-Induced Dissociation (CID) in mass spectrometry helps differentiate structural isomers like ginsenosides .

- Molecular docking predicts binding affinities, as demonstrated in phytochemical studies .

Q & A

Q. How can reproducibility challenges in CID 6337003 research be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.